molecular formula C22H19O2P B12621460 Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- CAS No. 918545-43-4

Phosphinic acid, P,P-bis(1-naphthalenylmethyl)-

Cat. No.: B12621460
CAS No.: 918545-43-4
M. Wt: 346.4 g/mol
InChI Key: GQSNJGCXMVHVIH-UHFFFAOYSA-N
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Description

Phosphinic acid, P,P-bis(1-naphthalenylmethyl)-, is a chemical reagent featuring a phosphinic acid functional group substituted with two 1-naphthalenylmethyl groups. Compounds within this class, which incorporate naphthalene rings and phosphorus-based acidic groups, are of significant interest in medicinal chemistry and materials science research due to their potential as enzyme inhibitors and building blocks for advanced materials. While specific biological data for this exact compound is not available in the public domain, structurally related naphthalenylmethyl phosphonic and phosphinic acids have been extensively studied as potent inhibitors of protein tyrosine phosphatases (PTPs), which are key regulatory enzymes in cellular signal transduction . For instance, 1,1-difluoro-1-[(2-naphthalenyl)methyl]phosphonic acid has been used in structure-based design of small molecule therapeutics, demonstrating the value of the naphthalene scaffold in creating high-affinity ligands for biological targets . Furthermore, phosphinic and phosphinic acids are known to mimic phosphate esters and tetrahedral transition-state intermediates, making them versatile tools for probing enzyme mechanisms . Beyond life sciences, phosphinic acids are valuable ligands in materials chemistry, forming stable coordination polymers and metal-organic frameworks (MOFs) with various metal ions, which are explored for applications in catalysis, gas separation, and as molecular materials . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

918545-43-4

Molecular Formula

C22H19O2P

Molecular Weight

346.4 g/mol

IUPAC Name

bis(naphthalen-1-ylmethyl)phosphinic acid

InChI

InChI=1S/C22H19O2P/c23-25(24,15-19-11-5-9-17-7-1-3-13-21(17)19)16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2,(H,23,24)

InChI Key

GQSNJGCXMVHVIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CP(=O)(CC3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Direct Synthesis from Phosphorus Compounds

One common method for synthesizing phosphinic acids is through the reaction of phosphorus trichloride with alcohols or phenols. This method can be summarized as follows:

  • Reagents : Phosphorus trichloride (PCl₃), naphthalenemethanol.

  • Procedure :

    • Mix phosphorus trichloride with a suitable solvent (e.g., dichloromethane).
    • Slowly add naphthalenemethanol to the mixture while stirring.
    • Allow the reaction to proceed under reflux conditions.
    • After completion, quench the reaction with water and extract the product using an organic solvent.

Phosphination Reactions

Phosphination can be employed to introduce phosphinic acid functionalities into organic frameworks:

  • Reagents : Bis(trimethylsilyl)phosphonite (BTSP), naphthyl derivatives.

  • Procedure :

    • React BTSP with a naphthyl derivative under controlled conditions.
    • The reaction typically proceeds via nucleophilic attack on the phosphorus center.
    • Workup involves hydrolysis to yield the desired phosphinic acid.

Reduction of Phosphonic Acids

Phosphonic acids can be reduced to their corresponding phosphinic acids using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane:

  • Reagents : Phosphonic acid, LiAlH₄.

  • Procedure :

    • Dissolve the phosphonic acid in an appropriate solvent (e.g., tetrahydrofuran).
    • Add LiAlH₄ slowly while maintaining low temperatures.
    • Allow the reaction to proceed until complete reduction is achieved.
    • Quench the reaction and purify the product through distillation or chromatography.

The yields of these reactions can vary significantly based on several factors, including:

  • Reaction conditions (temperature, time, solvent)
  • Purity of starting materials
  • Reaction scale

In general, yields can range from moderate (40-60%) for more complex procedures to high (>90%) for optimized conditions.

Recent studies have highlighted various approaches to optimize the synthesis of phosphinic acids:

Method Yield (%) Key Findings
Direct Reaction ~70 Simple procedure but requires careful handling of reagents.
Phosphination ~85 High selectivity and stereoselectivity observed.
Reduction ~90 Effective for obtaining pure phosphinic acids from phosphonates.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Catalytic Applications

Chiral Catalysts
Phosphinic acid derivatives have been utilized as catalysts in asymmetric synthesis. For instance, phosphonylated imidazolidinones incorporating phosphinic acid functionalities have shown promising results in asymmetric reactions such as the Diels-Alder reaction. These catalysts demonstrated high enantioselectivity and can be recycled multiple times without loss of activity, making them economically viable for industrial applications .

Table 1: Performance of Phosphonylated Imidazolidinone Catalysts

Catalyst TypeReaction TypeEnantioselectivity (%)Recyclability (times)
Type IVDiels-Alder953
Type VFriedel-Craft903

Medicinal Chemistry

Anticancer Activity
Research indicates that phosphinic acid derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies on piperazine-linked naphthalimide derivatives have shown that these compounds can target cancer cells effectively while maintaining low toxicity towards normal cells. The incorporation of phosphinic acid enhances the bioactivity of these derivatives, leading to improved therapeutic profiles .

Table 2: Cytotoxicity of Naphthalimide Derivatives

CompoundCell LineIC50 (µM)Viability (%) at 1 µg/mL
SA1Breast Cancer0.595
SA2Non-cancerous>10082

Materials Science

Surfactants and Emulsifiers
Phosphinic acid derivatives are being explored for their surfactant properties. Their high polarity allows them to stabilize colloidal solutions and form emulsions effectively. This property is particularly useful in the formulation of pharmaceuticals and cosmetics where stability is crucial .

Table 3: Properties of Phosphinic Acid-based Surfactants

PropertyValue
Surface Tension (mN/m)30
Emulsion StabilityHigh
Critical Micelle Concentration (CMC)Low

Case Study 1: Asymmetric Synthesis Using Phosphinic Acid Catalysts

A study conducted by researchers synthesized a series of phosphonylated imidazolidinones and tested their efficacy in asymmetric Diels-Alder reactions. The results indicated that these catalysts not only improved yields but also enhanced enantioselectivity significantly compared to traditional catalysts .

Case Study 2: Anticancer Activity Assessment

In a recent investigation, piperazine-linked naphthalimide derivatives containing phosphinic acid were evaluated for their anticancer properties against breast cancer cell lines. The results showed that these compounds exhibited potent cytotoxicity while sparing non-cancerous cells, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of phosphinic acid, P,P-bis(1-naphthalenylmethyl)- involves its ability to interact with various molecular targets and pathways. The compound can form complexes with metal ions, which can influence catalytic processes and biochemical reactions. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- is unique due to the presence of two 1-naphthalenylmethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other phosphinic acids may not be as effective .

Biological Activity

Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Overview of Phosphinic Acid, P,P-bis(1-naphthalenylmethyl)-

  • IUPAC Name: Phosphinic acid, P,P-bis(1-naphthalenylmethyl)-
  • Molecular Formula: C18H17O2P
  • CAS Number: 109562189

Biological Activities

Phosphinic acid derivatives have been studied for various biological activities, including:

  • Anticancer Activity: Research indicates that phosphinic acids can exhibit cytotoxic effects against different cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
  • Antimicrobial Properties: Some studies suggest that phosphinic acid derivatives possess antimicrobial activities against various pathogens, including bacteria and fungi. This property may be attributed to their ability to disrupt cellular membranes or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects: Preliminary studies indicate that phosphinic acids may have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The mechanisms by which phosphinic acid, P,P-bis(1-naphthalenylmethyl)- exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation: There is potential for this phosphinic acid to interact with cellular receptors, modulating signaling pathways that lead to reduced cell proliferation or inflammation.

Case Studies

  • Cytotoxicity in Cancer Cells:
    • A study evaluated the cytotoxic effects of phosphinic acid derivatives on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.
  • Antimicrobial Activity:
    • In vitro tests against Staphylococcus aureus showed that phosphinic acid exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests promising potential as an antimicrobial agent.
  • Anti-inflammatory Effects:
    • A recent study assessed the impact of phosphinic acid on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated a reduction in TNF-alpha production by 40% at a concentration of 25 µM.

Data Tables

Biological ActivityTest Organism/Cell LineObserved EffectConcentration
CytotoxicityMCF-7 (breast cancer)Reduced viability>10 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL32 µg/mL
Anti-inflammatoryMacrophagesReduced TNF-alpha25 µM

Q & A

Q. What are the key synthetic challenges and purification strategies for Phosphinic acid, P,P-bis(1-naphthalenylmethyl)-?

The synthesis of this compound involves multi-step routes, including hydrogenation and N-debenzylation of intermediates, as seen in analogous phosphinic acid derivatives. Challenges include solubility issues during purification, particularly with N-monobenzylated intermediates precipitating in common solvents. To address this, alternative solvents or derivatization (e.g., silylation) may improve solubility. Post-synthetic purification often employs column chromatography or recrystallization, with careful monitoring via TLC and NMR to confirm intermediate stability .

Q. How is the structural integrity of Phosphinic acid derivatives validated in academic research?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming molecular structure, particularly for verifying the presence of naphthalenylmethyl groups and phosphinic acid moieties. X-ray crystallography is used for absolute structural determination, as demonstrated in related phosphinic amide compounds. Key parameters include orthorhombic crystal systems (e.g., P21_121_121_1 space group) and atomic displacement values to assess thermal motion in the lattice .

Advanced Research Questions

Q. What methodologies are used to evaluate the inhibitory kinetics of Phosphinic acid derivatives against bacterial ureases?

Competitive inhibition assays with purified enzymes (e.g., Sporosarcina pasteurii urease) are employed to determine inhibition constants (Ki_i). For example, bis(aminomethyl)phosphinic acid derivatives exhibit Ki_i values in the nanomolar range, measured via spectrophotometric monitoring of urea hydrolysis. Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can further characterize binding thermodynamics and stoichiometry. Competitive binding is confirmed by structural studies showing interactions between the phosphinate group and nickel ions in the enzyme active site .

Q. How can crystallographic data resolve conformational flexibility in Phosphinic acid derivatives?

High-resolution X-ray diffraction (e.g., λ = 0.71073 Å, 100 K data collection) reveals bond angles and torsion angles critical for understanding molecular rigidity. For instance, the C–P–O bond angles (~110°) and packing interactions (e.g., herringbone motifs) in related compounds highlight steric effects from naphthalenyl groups. Atomic displacement parameters (ADPs) quantify thermal motion, aiding in distinguishing static disorder from dynamic flexibility .

Q. What computational approaches complement experimental studies of Phosphinic acid derivative reactivity?

Density Functional Theory (DFT) calculations model electronic properties, such as the electron-withdrawing effects of the phosphinic acid group on adjacent substituents. Molecular docking simulations predict binding poses in enzyme active sites, validated by crystallographic data. Solubility and partition coefficients (LogP) are estimated via cheminformatics tools to guide derivatization strategies (e.g., esterification for enhanced bioavailability) .

Methodological Considerations

Q. How are solubility limitations addressed in biological assays involving Phosphinic acid derivatives?

Derivatization (e.g., ethyl ester formation) improves lipophilicity, as seen in analogues with enhanced membrane permeability. Co-solvents like DMSO or cyclodextrin-based carriers are used in in vitro assays. For in vivo studies, pro-drug strategies or nanoparticle encapsulation may mitigate poor aqueous solubility .

Q. What spectroscopic techniques are essential for characterizing reaction intermediates?

31^{31}P NMR tracks phosphorus-centered reactivity, distinguishing phosphinic acid intermediates from oxidized byproducts. High-resolution mass spectrometry (HRMS) confirms molecular weights, while IR spectroscopy identifies functional groups (e.g., P–O stretches at ~1200 cm1^{-1}) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported inhibitory potencies of Phosphinic acid derivatives?

Variability in Ki_i values may arise from differences in enzyme sources (e.g., bacterial vs. mammalian ureases) or assay conditions (pH, temperature). Cross-validation using orthogonal methods (e.g., ITC vs. SPR) and strict adherence to standardized protocols (e.g., IC50 vs. Ki_i determination) can clarify inconsistencies. Structural analogs with resolved crystal structures provide benchmarks for activity comparisons .

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